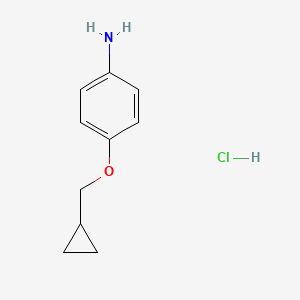
4-(Cyclopropylmethoxy)aniline hydrochloride
説明
4-(Cyclopropylmethoxy)aniline hydrochloride, also known as CPM hydrochloride, is a chemical compound with the molecular formula C10H13NO·HCl . It has a molecular weight of 199.68 g/mol . The compound is in powder form and is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for 4-(Cyclopropylmethoxy)aniline hydrochloride is1S/C10H13NO.ClH/c11-9-3-5-10(6-4-9)12-7-8-1-2-8;/h3-6,8H,1-2,7,11H2;1H . This indicates the presence of a cyclopropyl group, a methoxy group, and an aniline group in the molecule. Physical And Chemical Properties Analysis
4-(Cyclopropylmethoxy)aniline hydrochloride is a powder that is typically stored at room temperature . It has a molecular weight of 199.68 g/mol . The compound has a defined atom stereocenter count of 0, a covalently-bonded unit count of 2, and a rotatable bond count of 3 .科学的研究の応用
Synthesis of Polymeric Films with Fluorescent Properties
Research by Buruianǎ et al. (2005) focused on the synthesis of three new o-hydroxy Schiff bases used as quaternization agents for a polyetherurethane precursor to obtain polymeric films with fluorescent properties. The study investigated the structure and photochromic mechanism of the salicylideneanil units, demonstrating the potential of aniline derivatives in developing materials with novel optical properties (Buruianǎ, Olaru, Strat, Strat, & Simionescu, 2005).
Antimicrobial Activity of Novel Derivatives
Habib, Hassan, and El‐Mekabaty (2013) synthesized novel quinazolinone derivatives from aniline and other aromatic amines, demonstrating their antimicrobial activity. This research highlights the pharmaceutical applications of aniline derivatives, specifically in developing new antimicrobials (Habib, Hassan, & El‐Mekabaty, 2013).
Development of Dendrimers for Supramolecular Chemistry
Morar et al. (2018) explored the use of 4-(n-Octyloxy)aniline in the synthesis and structure of novel G-2 melamine-based dendrimers. The research demonstrated the critical influence of the dendritic construction's nature on the ability of dendrimers to self-organize in solution and self-assemble in the solid state, suggesting applications in nanotechnology and materials science (Morar, Lameiras, Bende, Katona, Gál, & Darabantu, 2018).
Electrocatalytic Oxidation for Environmental Remediation
Li, Wang, Zhou, and Ni (2003) studied the degradation of aniline solutions by electrocatalytic oxidation, identifying intermediates and proposing a pathway for aniline degradation to CO2. This research is pertinent to environmental science, specifically in treating wastewater and removing toxic substances (Li, Wang, Zhou, & Ni, 2003).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
4-(cyclopropylmethoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c11-9-3-5-10(6-4-9)12-7-8-1-2-8;/h3-6,8H,1-2,7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMPZGMCJJZHCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopropylmethoxy)aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



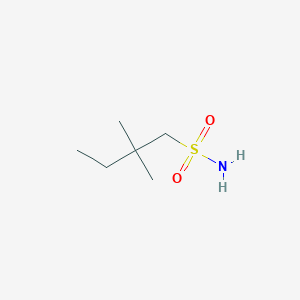
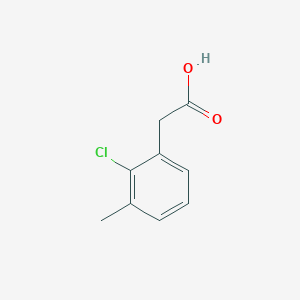
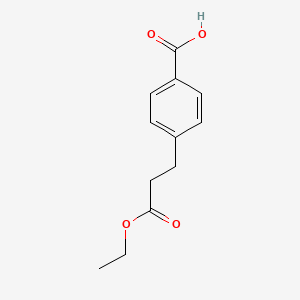
![2-chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide](/img/structure/B1422902.png)
![2-chloro-N-[4-(2,3-dihydro-1H-indol-1-yl)phenyl]acetamide](/img/structure/B1422903.png)
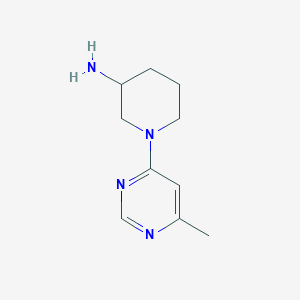
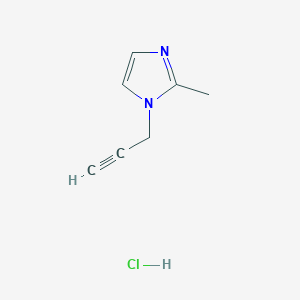
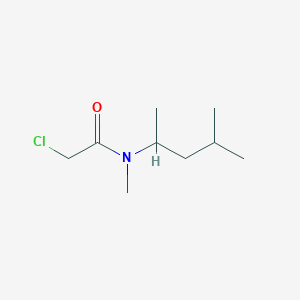
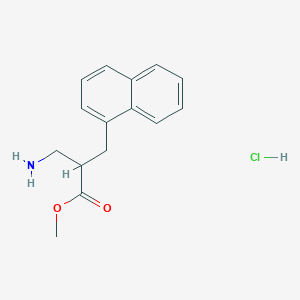
![3-Cyclohexyl-3-[(propan-2-yl)amino]propan-1-ol](/img/structure/B1422911.png)
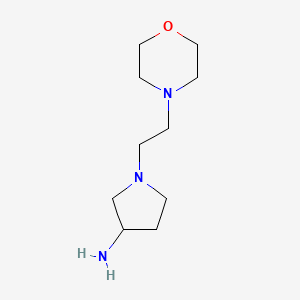
![2-chloro-N-({2-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide](/img/structure/B1422915.png)
![2-chloro-N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)acetamide](/img/structure/B1422917.png)
![2-chloro-N-[1-(2-ethoxyphenyl)propyl]acetamide](/img/structure/B1422919.png)